molecular formula C20H16N6O2 B4311531 4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-5-NITROBENZENE-1,2-DICARBONITRILE

4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-5-NITROBENZENE-1,2-DICARBONITRILE

Cat. No.: B4311531
M. Wt: 372.4 g/mol
InChI Key: BVNRKNTUUCHRLK-UHFFFAOYSA-N
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Description

4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-5-NITROBENZENE-1,2-DICARBONITRILE is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a nitrophthalonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-5-NITROBENZENE-1,2-DICARBONITRILE typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-5-NITROBENZENE-1,2-DICARBONITRILE undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Tin(II) chloride, hydrogen with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted phthalonitrile derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-5-NITROBENZENE-1,2-DICARBONITRILE involves its interaction with biological macromolecules:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-5-NITROBENZENE-1,2-DICARBONITRILE is unique due to its combination of a benzimidazole moiety with a piperidine ring and a nitrophthalonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2/c21-11-14-9-18(19(26(27)28)10-15(14)12-22)25-7-5-13(6-8-25)20-23-16-3-1-2-4-17(16)24-20/h1-4,9-10,13H,5-8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNRKNTUUCHRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C4=C(C=C(C(=C4)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-5-NITROBENZENE-1,2-DICARBONITRILE
Reactant of Route 2
Reactant of Route 2
4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-5-NITROBENZENE-1,2-DICARBONITRILE
Reactant of Route 3
Reactant of Route 3
4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-5-NITROBENZENE-1,2-DICARBONITRILE
Reactant of Route 4
4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-5-NITROBENZENE-1,2-DICARBONITRILE
Reactant of Route 5
Reactant of Route 5
4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-5-NITROBENZENE-1,2-DICARBONITRILE
Reactant of Route 6
4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-5-NITROBENZENE-1,2-DICARBONITRILE

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